2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound belonging to the class of triazolopyridazines. This compound features a unique molecular structure that incorporates a triazolopyridazine core, a chlorophenyl group, and an ethyl-methylphenylacetamide moiety. The specific arrangement of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including Benchchem and EvitaChem, which provide detailed information about its molecular formula, CAS number, and structural data. The molecular formula is with a molecular weight of approximately 485.94 g/mol .
This compound is classified as a triazolopyridazine derivative. Triazolopyridazines are known for their diverse biological activities and have been studied for potential applications in pharmaceuticals and agrochemicals.
The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step reactions that may include cyclization and functional group transformations.
Recent advancements in synthetic methodologies highlight eco-friendly approaches that minimize waste and reduce the use of hazardous reagents .
The molecular structure of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide can be represented using various structural formulas:
InChI=1S/C22H20ClN5O2S/c1-14-4-3-5-15(2)21(14)24-19(29)12-27-22(30)28-18(25-27)10-11-20(26-28)31-13-16-6-8-17(23)9-7-16/h3-11H,12-13H2,1-2H3,(H,24,29)
This indicates a complex arrangement with multiple rings and functional groups.
The compound's molecular weight is approximately 485.94 g/mol, with a significant presence of nitrogen (five atoms), sulfur (one atom), chlorine (one atom), and oxygen (two atoms) within its structure .
The compound is expected to participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to optimize yields and minimize by-products. Recent studies emphasize the use of microwave-assisted synthesis methods to enhance reaction efficiency .
The mechanism of action for 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide likely involves:
These interactions suggest potential therapeutic applications in treating various diseases .
The physical properties of the compound include:
Key chemical properties include:
Relevant analyses should be conducted to determine these properties comprehensively .
The compound has potential applications in various scientific fields:
Research into this compound's biological activities continues to expand its potential applications within pharmaceutical development and other scientific areas .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1